![molecular formula C13H29Cl2N3O B1392401 2-{4-[2-(2-ピペリジニル)エチル]-1-ピペラジニル}-1-エタノール二塩酸塩 CAS No. 1219960-68-5](/img/structure/B1392401.png)
2-{4-[2-(2-ピペリジニル)エチル]-1-ピペラジニル}-1-エタノール二塩酸塩
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-{4-[2-(2-Piperidinyl)ethyl]-1-piperazinyl}-1-ethanol dihydrochloride is a chemical compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of both piperidine and piperazine rings, which are nitrogen-containing heterocycles. It is commonly used in various scientific research applications due to its unique chemical properties and biological activities.
科学的研究の応用
2-{4-[2-(2-Piperidinyl)ethyl]-1-piperazinyl}-1-ethanol dihydrochloride is widely used in scientific research due to its diverse applications in various fields:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of biological processes and the development of new drugs.
Medicine: It is used in the development of pharmaceuticals, particularly those targeting the central nervous system.
Industry: It is used in the production of various industrial chemicals and materials.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-[2-(2-Piperidinyl)ethyl]-1-piperazinyl}-1-ethanol dihydrochloride typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions. The key step in this synthesis is the aza-Michael addition between the diamine and the in situ generated sulfonium salt .
Industrial Production Methods
In industrial settings, the production of this compound may involve parallel solid-phase synthesis or photocatalytic synthesis. These methods are advantageous due to their efficiency and scalability, making them suitable for large-scale production .
化学反応の分析
Types of Reactions
2-{4-[2-(2-Piperidinyl)ethyl]-1-piperazinyl}-1-ethanol dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce ketones or aldehydes, while reduction reactions may produce alcohols or amines .
作用機序
The mechanism of action of 2-{4-[2-(2-Piperidinyl)ethyl]-1-piperazinyl}-1-ethanol dihydrochloride involves its interaction with specific molecular targets and pathways in the body. The compound exerts its effects by binding to receptors or enzymes, thereby modulating their activity. This can lead to various physiological responses, depending on the specific targets involved .
類似化合物との比較
Similar Compounds
Piperidine: A six-membered heterocycle with one nitrogen atom, commonly used in the synthesis of pharmaceuticals.
Piperazine: A six-membered heterocycle with two nitrogen atoms, widely used in medicinal chemistry.
Piperidinone: A derivative of piperidine with a ketone functional group, used in the synthesis of various drugs.
Uniqueness
2-{4-[2-(2-Piperidinyl)ethyl]-1-piperazinyl}-1-ethanol dihydrochloride is unique due to its combination of piperidine and piperazine rings, which confer distinct chemical and biological properties. This makes it particularly valuable in the development of new pharmaceuticals and in the study of complex biological processes .
特性
IUPAC Name |
2-[4-(2-piperidin-2-ylethyl)piperazin-1-yl]ethanol;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H27N3O.2ClH/c17-12-11-16-9-7-15(8-10-16)6-4-13-3-1-2-5-14-13;;/h13-14,17H,1-12H2;2*1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTMPKVGFMJOSJP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)CCN2CCN(CC2)CCO.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H29Cl2N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
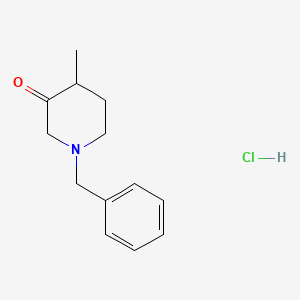
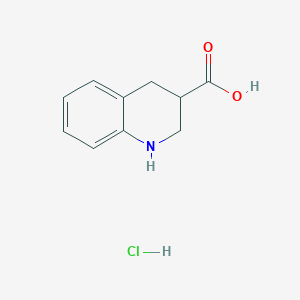
![5-[(5-Bromofuran-2-yl)methylidene]-3-phenyl-2-sulfanylideneimidazolidin-4-one](/img/structure/B1392320.png)
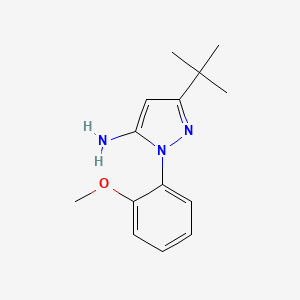



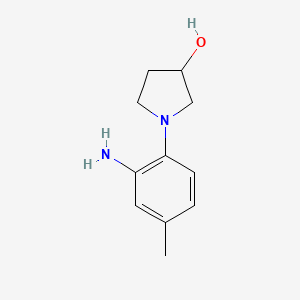
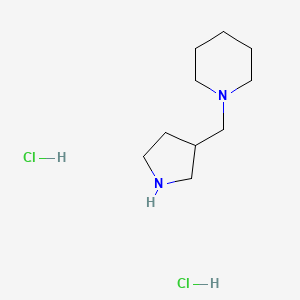
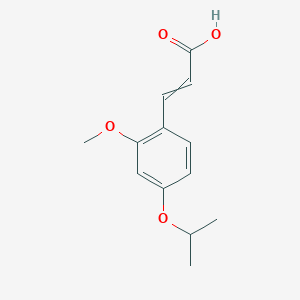
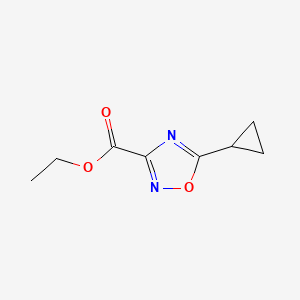
![1-[4-(Pyridin-4-ylmethoxy)-phenyl]-piperazine trihydrochloride](/img/structure/B1392339.png)
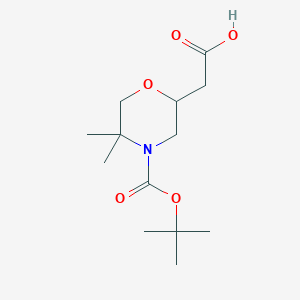
![3-(Chloromethyl)-4-[(2-chlorophenyl)methylidene]-1,2-oxazol-5-one](/img/structure/B1392341.png)
